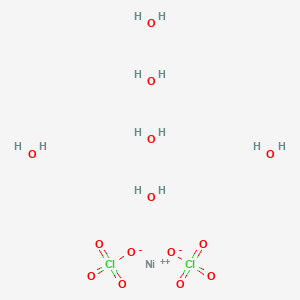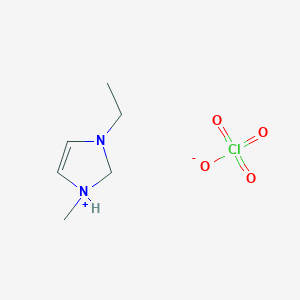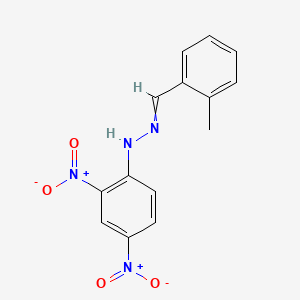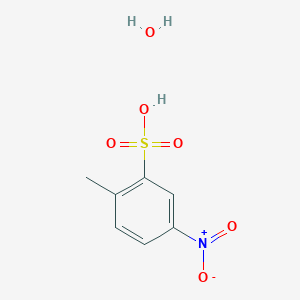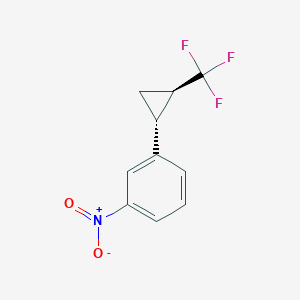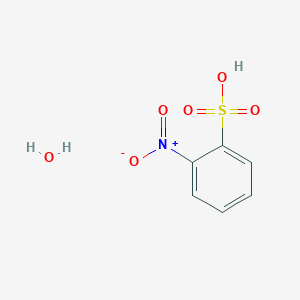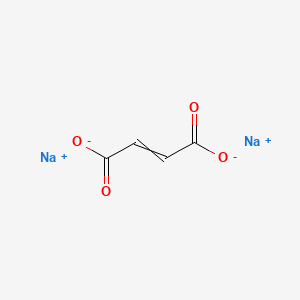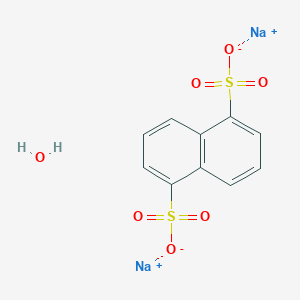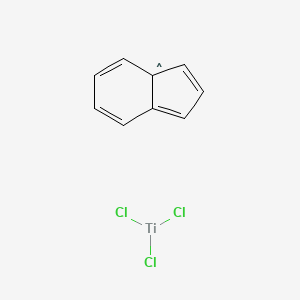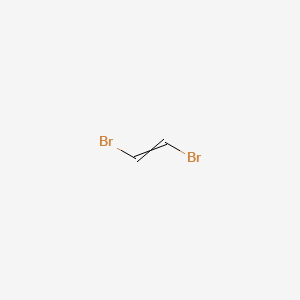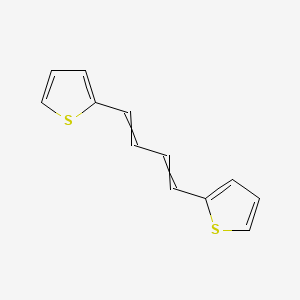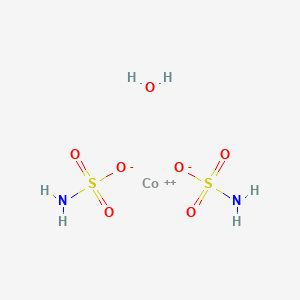
Cobalt(II) sulfamate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) sulfamate hydrate is an inorganic compound with the chemical formula Co(NH₂SO₃)₂·xH₂O. It is a reddish-colored solid that is soluble in water. This compound is primarily used in photonic device fabrication and electroplating metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) sulfamate hydrate can be synthesized by reacting cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at room temperature:
Co(OH)2+2NH2SO3H→Co(NH2SO3)2+2H2O
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of cobalt(II) hydroxide with sulfamic acid in large reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form.
Types of Reactions:
Oxidation: Cobalt(II) sulfamate can undergo oxidation to form cobalt(III) compounds.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Cobalt(II) sulfamate can participate in ligand substitution reactions, where the sulfamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH conditions.
Major Products:
Oxidation: Cobalt(III) sulfamate.
Reduction: Cobalt(II) sulfamate.
Substitution: Complexes like hexaamminecobalt(II).
Scientific Research Applications
Cobalt(II) sulfamate hydrate has diverse applications in scientific research:
Biology: Utilized in proteomics research for its biochemical properties.
Medicine: Investigated for its potential use in radiotherapy due to cobalt’s radioactive isotopes.
Industry: Employed in electroplating processes to deposit cobalt layers on various substrates.
Mechanism of Action
The mechanism of action of cobalt(II) sulfamate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, altering their activity. The pathways involved include redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Cobalt(II) sulfate hydrate (CoSO₄·xH₂O): Used in battery manufacturing and synthesis of coordination polymers.
Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O): Similar applications in electroplating and battery production.
Manganese(II) sulfate hydrate (MnSO₄·xH₂O): Used in agriculture and as a precursor for manganese dioxide.
Uniqueness: Cobalt(II) sulfamate hydrate is unique due to its specific use in photonic device fabrication and its ability to form stable complexes with sulfamate ligands, which are not as common in other cobalt compounds.
Properties
IUPAC Name |
cobalt(2+);disulfamate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUACWQRKROSR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
